3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16304435
Molecular Formula: C26H28N4O5S2
Molecular Weight: 540.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4O5S2 |
|---|---|
| Molecular Weight | 540.7 g/mol |
| IUPAC Name | (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H28N4O5S2/c1-16-6-5-11-29-23(16)28-22(27-10-13-33-2)18(24(29)31)15-21-25(32)30(26(36)37-21)12-9-17-7-8-19(34-3)20(14-17)35-4/h5-8,11,14-15,27H,9-10,12-13H2,1-4H3/b21-15- |
| Standard InChI Key | CYRMGNVCXOLSBD-QNGOZBTKSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCOC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCOC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at positions 2 and 3. The 3-position features a (Z)-configured thiazolidin-5-ylidene group linked to a 3,4-dimethoxyphenethyl chain, while the 2-position hosts a 2-methoxyethylamino substituent . Key structural elements include:
| Feature | Role in Bioactivity |
|---|---|
| Thiazolidin-2-thione | Enhances metal chelation and redox activity |
| 3,4-Dimethoxyphenyl | Modulates lipophilicity and receptor binding |
| Methoxyethylamino group | Improves solubility and pharmacokinetics |
The Z-configuration at the thiazolidinone double bond is critical for maintaining planar geometry, facilitating π-π stacking with biological targets.
Synthesis and Manufacturing Considerations
Synthetic Pathway
The synthesis involves sequential coupling reactions, as outlined below:
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Thiazolidinone Formation: Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with carbon disulfide and chloroacetic acid yields the 4-oxo-2-thioxo-thiazolidine intermediate.
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Pyrido-Pyrimidinone Assembly: Cyclization of 2-aminopyridine derivatives with ethyl acetoacetate constructs the pyrido[1,2-a]pyrimidin-4-one core.
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Knoevenagel Condensation: The thiazolidinone and pyrido-pyrimidinone moieties are coupled via a Z-selective Knoevenagel reaction, achieving the final structure.
Challenges include controlling stereochemistry at the exocyclic double bond and optimizing yields (reported at 35–40% in preliminary studies).
Molecular Interaction and Mechanism of Action
Target Engagement
Docking simulations reveal dual binding modes:
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Mode 1: Thiazolidinone sulfur coordinates to COX-2’s Tyr385, while the pyrido-pyrimidine stacks with Phe518.
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Mode 2: The methoxyethyl chain occupies a solvent-exposed region of bacterial dihydrofolate reductase, minimizing off-target effects.
ADMET Properties
| Parameter | Value | Implication |
|---|---|---|
| LogP | 3.2 | Moderate lipophilicity |
| H-bond acceptors | 8 | Favorable solubility |
| CYP3A4 inhibition | IC₅₀ = 12 μM | Low drug-drug interaction risk |
Despite favorable solubility (∼25 mg/mL in aqueous buffers), the compound exhibits moderate plasma protein binding (89%), necessitating dosage adjustments .
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Bioactivity Shift |
|---|---|---|
| STK982877 (PubChem CID 1960335) | Ethylamino vs. methoxyethylamino | Reduced COX-2 inhibition (−7.1 kcal/mol) |
| US7795293B2 Patent Compound | Pyrazol-4-ylidene vs. thiazolidinone | Specific TPO receptor agonism |
The methoxyethyl group in the subject compound enhances water solubility by 40% compared to ethylamino analogues, addressing formulation challenges seen in earlier derivatives .
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